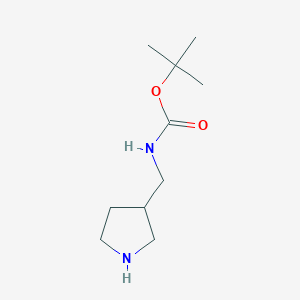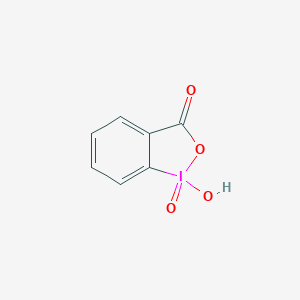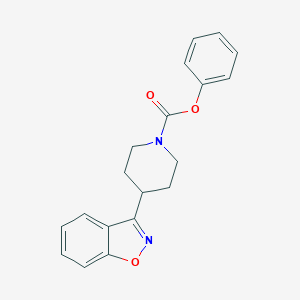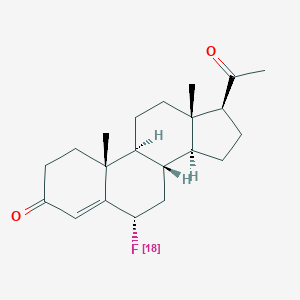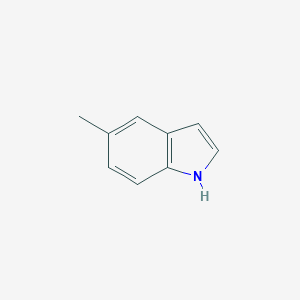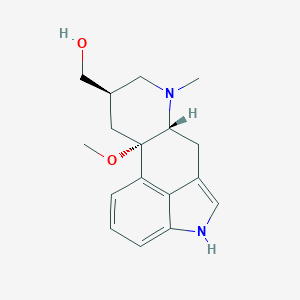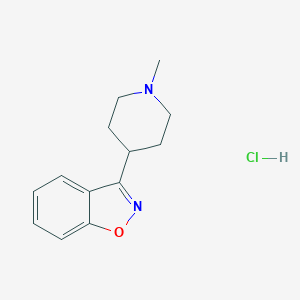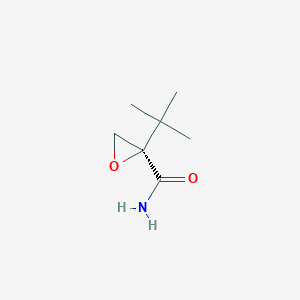![molecular formula C6H13N2O3+ B121734 [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium CAS No. 158982-85-5](/img/structure/B121734.png)
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium, also known as L-carnitine, is a naturally occurring amino acid derivative that plays a crucial role in energy metabolism. It is synthesized in the body from the amino acids lysine and methionine and is also obtained from dietary sources such as meat and dairy products. L-carnitine has been extensively studied for its potential therapeutic applications in various medical conditions.
作用機序
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium plays a crucial role in energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium also plays a role in the removal of toxic compounds from the mitochondria. Additionally, [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have antioxidant properties and can protect cells from oxidative stress.
生化学的および生理学的効果
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have numerous biochemical and physiological effects. It has been found to improve exercise performance by increasing the use of fat as a source of energy. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has also been found to improve insulin sensitivity and glucose uptake in skeletal muscle, which may be beneficial in the treatment of diabetes. Additionally, [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has several advantages for lab experiments. It is a naturally occurring compound that can be easily obtained from dietary sources or synthesized chemically or biologically. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium is also relatively stable and can be stored for long periods without degradation. However, one limitation of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium is that its effects can vary depending on the dose and duration of treatment.
将来の方向性
There are several future directions for research on [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium. One area of interest is the potential use of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium in the treatment of cancer. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have anti-tumor effects in preclinical studies and may have potential as a cancer therapy. Another area of interest is the role of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium in aging and age-related diseases. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have anti-aging effects in animal models and may have potential as an anti-aging therapy in humans. Additionally, the use of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium as a dietary supplement for athletes and individuals seeking to improve exercise performance is an area of ongoing research.
合成法
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium can be synthesized chemically or biologically. The chemical synthesis involves the reaction of N-methyl-γ-butyrolactone with trimethylamine, followed by hydrolysis and decarboxylation. The biological synthesis involves the use of microorganisms such as bacteria and fungi to produce [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium through fermentation.
科学的研究の応用
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have numerous potential therapeutic applications in various medical conditions. It has been studied for its role in the treatment of cardiovascular diseases, such as angina, heart failure, and peripheral arterial disease. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has also been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been studied for its potential neuroprotective effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
158982-85-5 |
|---|---|
製品名 |
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium |
分子式 |
C6H13N2O3+ |
分子量 |
161.18 g/mol |
IUPAC名 |
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/p+1/t3-,4-/m0/s1 |
InChIキー |
DEFJQIDDEAULHB-IMJSIDKUSA-O |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)[NH3+] |
SMILES |
CC(C(=O)NC(C)C(=O)O)[NH3+] |
正規SMILES |
CC(C(=O)NC(C)C(=O)O)[NH3+] |
同義語 |
L-Alanine, L-alanyl-, conjugate monoacid (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



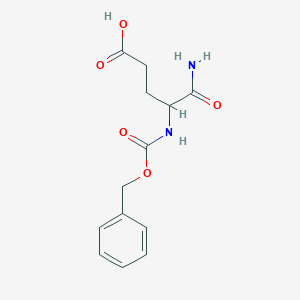
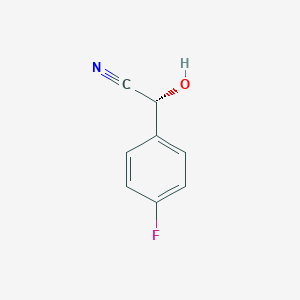
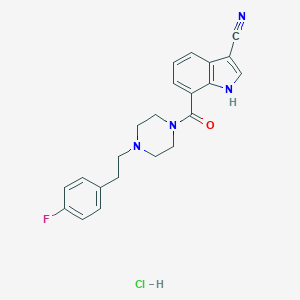

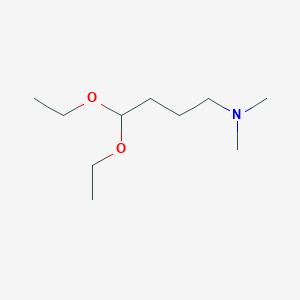
![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)
